REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH2:9][CH2:10][O:11][CH3:12].[B:13](OC(C)C)([O:18]C(C)C)[O:14]C(C)C.C([Li])CCC>C1(C)C=CC=CC=1.C1COCC1>[CH3:12][O:11][CH2:10][CH2:9][O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[B:13]([OH:18])[OH:14]
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC=C1)OCCOC
|
Name
|
|
Quantity
|
2.19 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.79 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at −78° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to −20° C
|
Type
|
ADDITION
|
Details
|
Then 2 N hydrochloric acid (7 ml) was added
|
Type
|
CUSTOM
|
Details
|
had reached room temperature
|
Type
|
ADDITION
|
Details
|
water and EA were added
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (EA/HEP 1:4)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCOC1=C(C=CC=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 766 mg | |
YIELD: CALCULATEDPERCENTYIELD | 49.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |